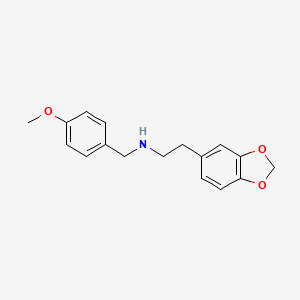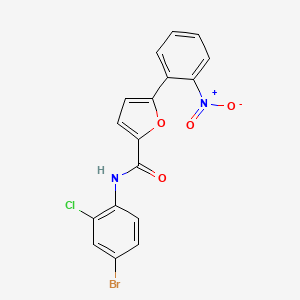
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxamide compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of Akt, a signaling pathway that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent anticancer and anti-inflammatory effects, which make it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide for therapeutic use.
Synthesis Methods
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with piperidine-4-carboxylic acid, followed by the addition of phenylsulfonyl chloride. The resulting compound can be purified using various chromatographic techniques, such as column chromatography or HPLC.
Scientific Research Applications
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-16-8-6-7-11-19(16)21-20(23)17-12-14-22(15-13-17)26(24,25)18-9-4-3-5-10-18/h3-11,17H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGQWFFVORRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-ethylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

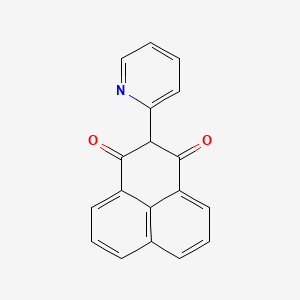
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

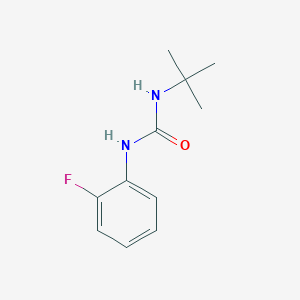
![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
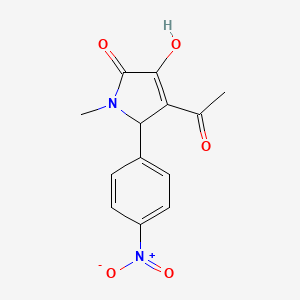
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
